molecular formula C16H23FN4O4S B2979498 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide CAS No. 2097928-04-4

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide

Cat. No. B2979498
CAS RN: 2097928-04-4
M. Wt: 386.44
InChI Key: WKTDJKDBSOLTLT-UHFFFAOYSA-N
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Description

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-fluorophenyl)ethanediamide is a synthetic compound . It is a structurally simple synthetic 1, 4-disubstituted piperidine . It is also available for purchase from certain chemical suppliers.


Synthesis Analysis

Piperidine derivatives, including N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-fluorophenyl)ethanediamide, are synthesized using various methods . The synthesis of these compounds has been widespread and is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several publications .


Chemical Reactions Analysis

Piperidine derivatives, including N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-fluorophenyl)ethanediamide, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations revealed insights into the global reactivity parameters and adsorption behaviors of these compounds, suggesting potential applications in materials science and engineering for corrosion protection (Kaya et al., 2016).

Potential Atypical Antipsychotics

Research into piperidine derivatives has also explored their use in pharmacology, particularly as potential atypical antipsychotics. Structural variations of piperidine, ethanediamine, and piperazine derivatives have shown efficacy in behavioral models predictive of antipsychotic activity, indicating their promise for treating psychiatric disorders (Bolós et al., 1996).

Analysis and Detection of Herbicides

Studies have also focused on the detection of herbicides and their degradation in natural water, highlighting the environmental monitoring applications of related chemical analysis techniques. This research underscores the importance of such compounds in environmental science, particularly in understanding the fate and transport of agricultural chemicals (Zimmerman et al., 2002).

Antineoplastic Activity

Further, piperidine derivatives have been evaluated for their anticancer activity, demonstrating potential therapeutic applications. Studies on novel triazole derivatives, including piperidin-1-ylmethyl structures, have shown significant antineoplastic activity against Dalton’s lymphoma ascitic in mice, pointing to their potential in cancer treatment (Arul & Smith, 2016).

Corrosion Inhibition

Research into cadmium(II) Schiff base complexes, including piperidine derivatives, has explored their application in corrosion inhibition on mild steel, linking these compounds to potential uses in protecting industrial materials against corrosion (Das et al., 2017).

Future Directions

Piperidine derivatives, including N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-fluorophenyl)ethanediamide, have shown promise in various therapeutic applications . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads in drug discovery .

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O4S/c1-20(2)26(24,25)21-9-7-12(8-10-21)11-18-15(22)16(23)19-14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTDJKDBSOLTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide

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